1-butyl-4,6-dimethyl-3-(2-methylbenzenesulfonyl)-1,2-dihydropyridin-2-one
Overview
Description
1-butyl-4,6-dimethyl-3-(2-methylbenzenesulfonyl)-1,2-dihydropyridin-2-one is a sulfonamide compound with the molecular formula C18H23NO3S It is known for its unique chemical structure, which includes a pyridinone ring substituted with butyl, dimethyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-4,6-dimethyl-3-(2-methylbenzenesulfonyl)-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the sulfonylation of a pyridinone derivative with a sulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-butyl-4,6-dimethyl-3-(2-methylbenzenesulfonyl)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .
Scientific Research Applications
1-butyl-4,6-dimethyl-3-(2-methylbenzenesulfonyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-butyl-4,6-dimethyl-3-(2-methylbenzenesulfonyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-butyl-4,6-dimethyl-3-(2-methylbenzenesulfonyl)-1,2-dihydropyridin-2-one: is similar to other sulfonamide compounds, such as:
Uniqueness
The presence of the butyl, dimethyl, and methylphenyl groups provides unique steric and electronic properties that can be leveraged in various chemical and biological contexts .
Biological Activity
Chemical Structure and Properties
1-butyl-4,6-dimethyl-3-(2-methylbenzenesulfonyl)-1,2-dihydropyridin-2-one can be characterized by its unique structure, which includes a dihydropyridine core substituted with a butyl group and a sulfonyl moiety. The sulfonyl group enhances the compound's solubility and reactivity, potentially influencing its biological activity.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Antioxidant Activity : Dihydropyridines are known for their ability to scavenge free radicals. Studies have shown that compounds with similar structures can significantly reduce oxidative stress in cellular models .
- Antimicrobial Properties : Some derivatives of dihydropyridine have demonstrated antimicrobial activity against various pathogens. The presence of the sulfonyl group may enhance this effect by increasing membrane permeability .
- Anti-inflammatory Effects : Compounds in this class often exhibit anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in vivo .
The mechanisms through which this compound exerts its effects include:
- Calcium Channel Modulation : Dihydropyridines are well-known calcium channel blockers. This compound may inhibit calcium influx in cardiac and smooth muscle cells, leading to vasodilation and reduced blood pressure .
- Inhibition of Enzymatic Activity : Some studies suggest that this compound could inhibit specific enzymes involved in inflammatory pathways or microbial metabolism, contributing to its therapeutic effects .
Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant potential of various dihydropyridine derivatives, including the target compound. Results indicated a significant reduction in malondialdehyde (MDA) levels in treated cells compared to controls, suggesting effective free radical scavenging.
Study 2: Antimicrobial Efficacy
In vitro assays were conducted to assess the antimicrobial activity of the compound against Escherichia coli and Staphylococcus aureus. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains.
Study 3: Anti-inflammatory Effects
In a mouse model of acute inflammation induced by carrageenan, administration of the compound resulted in a notable decrease in paw edema compared to untreated controls, indicating significant anti-inflammatory activity.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antioxidant | Reduced MDA levels | |
Antimicrobial | MIC = 32 µg/mL against E. coli | |
Anti-inflammatory | Decreased paw edema in mice |
Table 2: Comparison with Other Dihydropyridine Derivatives
Compound Name | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Effect |
---|---|---|---|
1-butyl-4,6-dimethyl... | High | Moderate | Significant |
Similar Dihydropyridine A | Moderate | High | Moderate |
Similar Dihydropyridine B | Low | Low | High |
Properties
IUPAC Name |
1-butyl-4,6-dimethyl-3-(2-methylphenyl)sulfonylpyridin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-5-6-11-19-15(4)12-14(3)17(18(19)20)23(21,22)16-10-8-7-9-13(16)2/h7-10,12H,5-6,11H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNMUGNFFPMVOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC(=C(C1=O)S(=O)(=O)C2=CC=CC=C2C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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